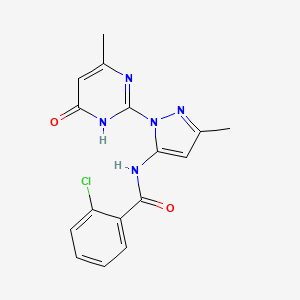
2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14ClN5O2 and its molecular weight is 343.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic derivative that incorporates multiple heterocyclic structures, including pyrazole and pyrimidine rings. These structural features suggest potential biological activities, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 276.73 g/mol
- CAS Number : 341010-69-3
Biological Activity Overview
The biological activities of compounds containing similar heterocyclic structures have been extensively studied. The following sections detail specific activities relevant to This compound .
Antimicrobial Activity
Research indicates that compounds with pyrimidine and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrimidopyrimidine showed effective inhibition against various bacterial strains, suggesting that similar compounds could possess comparable activities .
| Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|
| 2-chloro-N-(3-methyl...) | 83.4% | Escherichia coli |
| Control (Standard Drug) | 81.4% | Escherichia coli |
Anticancer Activity
Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation:
- A study evaluated the cytotoxic effects of several benzamide derivatives on human tumor cell lines, revealing that some compounds led to a significant reduction in cell viability . The specific activity of 2-chloro-N-(3-methyl...) against various cancer cell lines remains to be fully elucidated but is anticipated based on structural similarities.
Anti-inflammatory Properties
The anti-inflammatory potential of heterocyclic compounds has been documented:
- Certain derivatives have been identified as inhibitors of pro-inflammatory cytokines, which suggests that 2-chloro-N-(3-methyl...) may also exhibit similar properties .
Case Studies and Research Findings
- Study on Antifungal Activity :
- Toxicity Assessment :
- Synergistic Effects :
Propriétés
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHBCTKBSKBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














